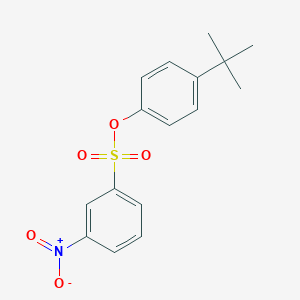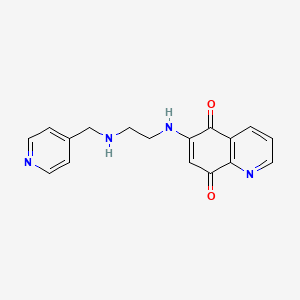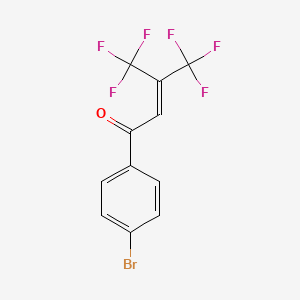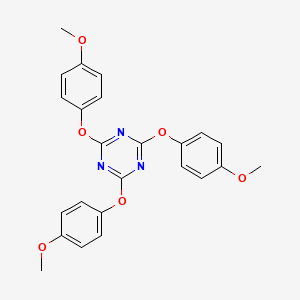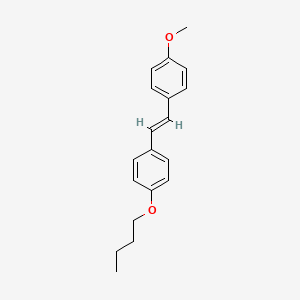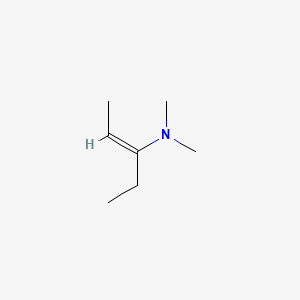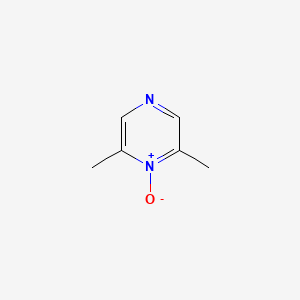
2-(2-Pyridyl)butanothioamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Pyridyl)butanothioamide hydrochloride is a chemical compound that features a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridyl)butanothioamide hydrochloride typically involves the reaction of 2-bromopyridine with butanothioamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction conditions often include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Pyridyl)butanothioamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(2-Pyridyl)butanothioamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Pyridyl)butanothioamide hydrochloride involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the thioamide group can form hydrogen bonds or interact with enzyme active sites, influencing biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Pyridylamine: Similar structure but lacks the butanothioamide group.
2-Pyridylmethanol: Contains a hydroxyl group instead of a thioamide.
2-Pyridylacetic acid: Features a carboxylic acid group.
Uniqueness
2-(2-Pyridyl)butanothioamide hydrochloride is unique due to the presence of both the pyridine ring and the thioamide group
Properties
CAS No. |
32081-32-6 |
|---|---|
Molecular Formula |
C9H13ClN2OS |
Molecular Weight |
232.73 g/mol |
IUPAC Name |
2-ethylsulfanyl-2-pyridin-2-ylacetamide;hydrochloride |
InChI |
InChI=1S/C9H12N2OS.ClH/c1-2-13-8(9(10)12)7-5-3-4-6-11-7;/h3-6,8H,2H2,1H3,(H2,10,12);1H |
InChI Key |
UWWMXTNBVKXBKX-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C1=CC=CC=N1)C(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[b]thiophene, 5-chloro-3-phenyl-](/img/structure/B14687322.png)
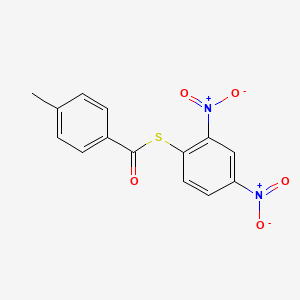
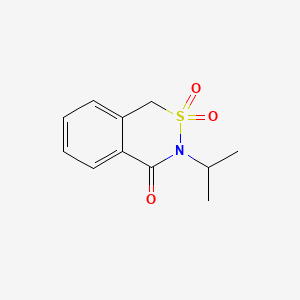
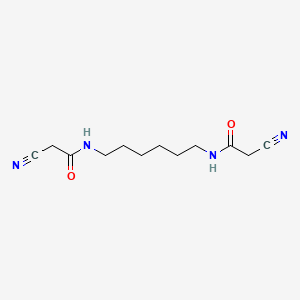
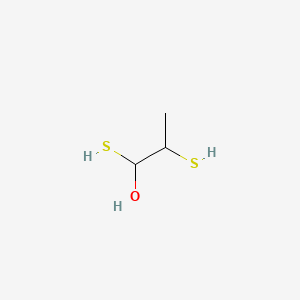
![4,4'-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium)](/img/structure/B14687366.png)
